molecular formula C12H7BrO2S B1268303 2-Bromodibenzothiophene 5,5-dioxide CAS No. 53846-85-8

2-Bromodibenzothiophene 5,5-dioxide

Cat. No.: B1268303
CAS No.: 53846-85-8
M. Wt: 295.15 g/mol
InChI Key: WRKJLRFOQLWYOW-UHFFFAOYSA-N
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Description

2-Bromodibenzothiophene 5,5-dioxide is a chemical compound with the molecular formula C12H7BrO2S. It is a brominated derivative of dibenzothiophene dioxide, characterized by the presence of a bromine atom at the second position of the dibenzothiophene ring system. This compound is known for its applications in organic synthesis and materials science, particularly in the development of organic semiconductors .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromodibenzothiophene 5,5-dioxide typically involves the bromination of dibenzothiophene dioxide. One common method includes the reaction of dibenzothiophene dioxide with bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to achieve high yields and purity. The product is then purified through recrystallization or chromatography techniques to meet industrial standards .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Bromodibenzothiophene 5,5-dioxide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromodibenzothiophene 5,5-dioxide is primarily related to its ability to participate in various chemical reactions due to the presence of the bromine atom and the sulfone group. The bromine atom can be easily substituted, allowing the compound to form new bonds and structures. The sulfone group enhances the compound’s stability and electronic properties, making it suitable for use in electronic materials .

Comparison with Similar Compounds

Uniqueness: 2-Bromodibenzothiophene 5,5-dioxide is unique due to the presence of the bromine atom, which provides a balance between reactivity and stability. This makes it a versatile intermediate in organic synthesis and materials science .

Properties

IUPAC Name

2-bromodibenzothiophene 5,5-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7BrO2S/c13-8-5-6-12-10(7-8)9-3-1-2-4-11(9)16(12,14)15/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRKJLRFOQLWYOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(S2(=O)=O)C=CC(=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7BrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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